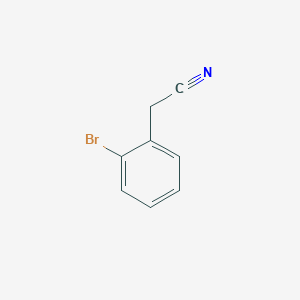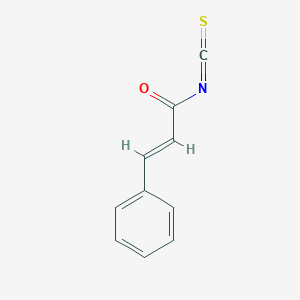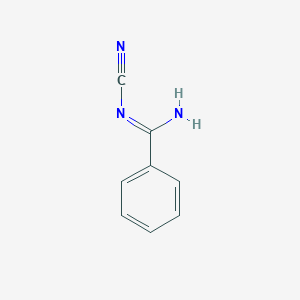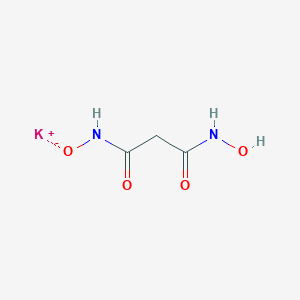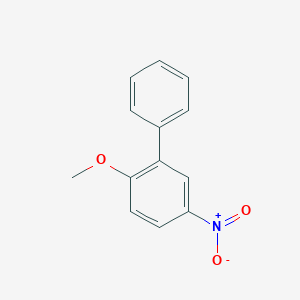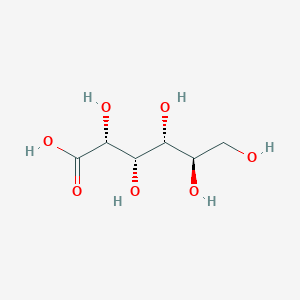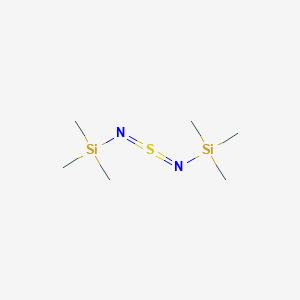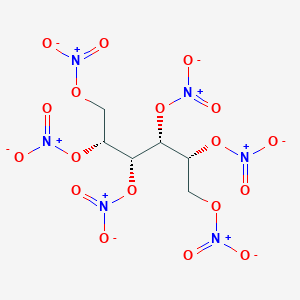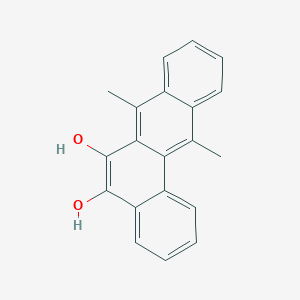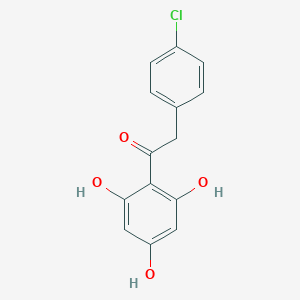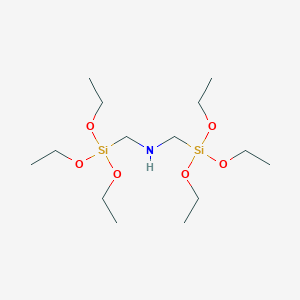
Bis(triethoxysilylmethyl)amine
Descripción general
Descripción
Bis(triethoxysilylmethyl)amine is a bis-amino silane which can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
Synthesis Analysis
The synthesis of Bis(triethoxysilylmethyl)amine involves the interaction of bis-[trimethoxysilylpropyl]amine (silane A) with vinyltriacetoxysilane (silane V) . The reaction generates a hydroxylamine, an amide, and a silanol . A series of hydrolysis and condensation reactions occur concurrently with the formation of the major reaction products .Molecular Structure Analysis
Bis(triethoxysilylmethyl)amine contains a total of 57 bonds, including 22 non-H bonds, 16 rotatable bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
The interaction of bis-[trimethoxysilylpropyl]amine (silane A) with vinyltriacetoxysilane (silane V) generates a hydroxylamine, an amide, and a silanol . A series of hydrolysis and condensation reactions occur concurrently with the formation of the major reaction products .Physical And Chemical Properties Analysis
Bis(triethoxysilylmethyl)amine has a molecular formula of C14H35NO6Si2 and a molar mass of 369.6 .Aplicaciones Científicas De Investigación
Polymerization Initiator : Bis(triethoxysilylmethyl)amine can be used in the polymerization of dental and orthopedic dimethacrylate monomers, influenced by the amine and monomer chemical structure (Sideridou, Achilias, & Karava, 2006).
Trifluoroacetylation Reagent : It serves as a reagent for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions (Donike, 1973).
Catalyst in Organic Synthesis : The compound is useful in the catalytic synthesis of complex molecules, as demonstrated in the synthesis of a new gallium phosphate templated by tris(2-aminoethyl)amine (Serpaggi, Loiseau, & Férey, 1997).
Biomedical Applications : Bis(triethoxysilylmethyl)amine is involved in biomedical applications, particularly in the synthesis and characterization of poly(amido-amine)s which have numerous material and biomedical uses (Ferruti, Marchisio, & Duncan, 2002).
Infrared Spectroscopy and Electrochemical Impedance Spectroscopy : It is used in the structural characterization of silanes, as shown in a study on bis-[triethoxysilylpropyl]tetrasulfide and bis-[trimethoxysilylpropyl]amine silanes (Zhu & van Ooij, 2002).
Synthesis of Photopolymerizable Compounds : This compound is synthesized for use in dental restorations, replacing conventional components in dental resin mixtures (Nie & Bowman, 2002).
Synthesis of Alkoxysilanes : It is used as a starting substance for the preparation of new materials by the sol-gel procedure, particularly silanes with urea functional groups (Mel’nik et al., 2004).
Catalyst for Hydrocarbon Oxygenation : The compound is effective as a catalyst for the oxygenation of alkenes and cooxygenation of alkanes with molecular oxygen (Kojima & Matsuda, 1999).
Direcciones Futuras
While specific future directions for Bis(triethoxysilylmethyl)amine are not mentioned in the retrieved papers, the development of environmentally benign protective coatings that contain low concentrations of volatile organic compounds (VOCs) is a key driver for investigation of water-based silanes for corrosion protection . This suggests potential future research directions in the development of new materials and coatings using Bis(triethoxysilylmethyl)amine.
Propiedades
IUPAC Name |
1-triethoxysilyl-N-(triethoxysilylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H35NO6Si2/c1-7-16-22(17-8-2,18-9-3)13-15-14-23(19-10-4,20-11-5)21-12-6/h15H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWKBIVCHPPAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H35NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621220 | |
| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triethoxysilylmethyl)amine | |
CAS RN |
17907-63-0 | |
| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



